Adenosine, 5'-deoxy-5'-phosphono-

Description

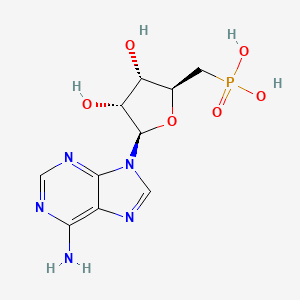

Adenosine, 5'-deoxy-5'-phosphono- (hereafter referred to as 5'-phosphono-adenosine) is a chemically modified nucleoside characterized by the replacement of the 5'-hydroxyl group with a phosphono moiety (-PO₃H₂). This substitution confers unique biochemical properties, including enhanced resistance to enzymatic hydrolysis compared to phosphate esters, making it a candidate for therapeutic applications targeting nucleotide metabolism pathways .

Properties

CAS No. |

15106-26-0 |

|---|---|

Molecular Formula |

C10H14N5O6P |

Molecular Weight |

331.22 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylphosphonic acid |

InChI |

InChI=1S/C10H14N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-22(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

HJRLCFFVPFGCEY-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and subsequent deprotection steps. Common reagents used in these synthetic routes include protecting agents, oxidizing agents, and catalysts to facilitate specific reactions.

Industrial Production Methods

In an industrial setting, the production of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its interactions with biological molecules, such as enzymes and nucleic acids, and its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can modulate their activity or function. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5'-Deoxy-5'-Methylthioadenosine (MTA)

MTA is a sulfur-containing adenosine derivative produced as a byproduct of polyamine biosynthesis. Key distinctions include:

- Structural Differences: MTA features a 5'-methylthio (-SCH₃) group, whereas 5'-phosphono-adenosine has a phosphono group. The electronegative phosphono moiety increases polarity, reducing membrane permeability compared to MTA’s hydrophobic thioether .

- Metabolic Pathways: MTA is cleaved by 5'-methylthioadenosine phosphorylase (MTAP) into adenine and methylthioribose-1-phosphate, critical for polyamine recycling.

- Biological Roles: MTA regulates polyamine levels and exhibits antiproliferative effects in cancer cells.

Table 1: Structural and Functional Comparison of 5'-Phosphono-Adenosine and MTA

5'-Halogenated Adenosine Analogs

Halogenated derivatives like 5'-deoxy-5'-iodo-2-fluoroadenosine and 5'-bromoethylthio-adenosine are designed to inhibit MTAP or act as prodrugs releasing cytotoxic adenine analogs:

- Mechanism: These analogs are cleaved by MTAP, generating halogenated adenine (e.g., 2-fluoroadenine), which inhibits DNA/RNA synthesis. In contrast, 5'-phosphono-adenosine’s stability prevents such cleavage, avoiding direct cytotoxicity .

- Therapeutic Use: Halogenated analogs show trypanocidal and antileukemic activity (IC₅₀: 46–80 µM). 5'-Phosphono-adenosine’s antiviral profile suggests it targets viral enzymes (e.g., ribonucleotide reductase) rather than polyamine pathways .

5'-Deoxy-5'-Amino and 5'-C-Methyl Adenosine Derivatives

Derivatives like 5'-deoxy-5'-amino-5'-C-methyl adenosine inhibit histone methyltransferase DOT1L, highlighting the impact of 5' modifications on epigenetic targets:

- Structural Influence: The amino and methyl groups enhance steric bulk, improving DOT1L binding (IC₅₀ improvements noted with 5'-C-Me). The phosphono group’s charge and size may similarly modulate enzyme interactions but in distinct pathways .

- Activity: Unlike DOT1L inhibitors, 5'-phosphono-adenosine’s phosphono group may favor interactions with phosphoryltransferases or kinases, as seen in its ribonucleotide reductase inhibition .

Enzymatic and Metabolic Considerations

- MTAP Resistance: The phosphono group renders 5'-phosphono-adenosine inert to MTAP, a key distinction from MTA and halogenated analogs. This property could reduce off-target effects in polyamine-dependent tissues .

- Ribonucleotide Reductase (RNR) Inhibition: Phosphono-acetylated analogs of adenosine diphosphate (ADP) inhibit RNR, a mechanism proposed for 5'-phosphono-adenosine’s antiviral activity. MTA analogs lack this target engagement .

- Stability and Half-Life: The phosphono group’s resistance to phosphatases may extend plasma half-life, a therapeutic advantage over labile analogs like 5'-halogenated adenosines .

Therapeutic Implications and Limitations

- Antiviral Potential: 5'-Phosphono-adenosine’s moderate activity against HSV-2 and HIV-1 positions it as a lead for antiviral development, though optimization is needed to improve potency .

- Polyamine Pathway Selectivity: Unlike MTA analogs, which disrupt polyamine recycling, 5'-phosphono-adenosine’s unique metabolism may reduce toxicity in proliferating cells .

- Challenges : High polarity may limit bioavailability, necessitating prodrug strategies or formulation advancements to enhance cellular uptake .

Biological Activity

Adenosine, 5'-deoxy-5'-phosphono- (CAS No. 15106-26-0) is a synthetic analog of adenosine characterized by the presence of a phosphonate group at the 5' position of the ribose sugar. This modification enhances the compound's stability against enzymatic degradation, making it a valuable candidate for biochemical research and therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural modification of adenosine to form adenosine, 5'-deoxy-5'-phosphono- significantly influences its biological properties. The phosphonate group contributes to increased resistance to hydrolysis compared to natural nucleosides, which is crucial for maintaining efficacy in therapeutic contexts.

Biological Activities

1. Binding Affinity and Receptor Interactions

Adenosine, 5'-deoxy-5'-phosphono- has been studied for its interactions with various adenosine receptors, particularly the human adenosine A3 (hA3) receptor. Research indicates that this compound can act as an agonist, affecting signaling pathways involved in inflammation and cancer progression. Agonists like adenosine, 5'-deoxy-5'-phosphono- are known to decrease cAMP levels by coupling with G_i proteins, which can lead to anti-inflammatory effects and potential therapeutic benefits in conditions such as rheumatoid arthritis and cancer .

2. Antimicrobial and Anticancer Properties

Preliminary studies suggest that adenosine, 5'-deoxy-5'-phosphono- may exhibit antimicrobial and anticancer activities. Its mechanism involves inhibition of specific enzymes or receptors that are crucial for cellular proliferation and survival in pathogenic organisms and cancer cells.

The biological activity of adenosine, 5'-deoxy-5'-phosphono- primarily involves:

- Nucleophilic Substitutions : The phosphonate moiety allows for diverse chemical transformations that can modulate biological activity.

- Receptor Agonism : By acting on the hA3 receptor, it influences cellular signaling cascades that regulate inflammation and cell growth.

Comparative Analysis

To better understand the unique properties of adenosine, 5'-deoxy-5'-phosphono-, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Adenosine | Natural nucleoside | Involved in energy transfer and signaling |

| Adenosine 5'-monophosphate | Contains phosphate group | Key metabolite in cellular energy metabolism |

| Adenosine 5'-diphosphate | Two phosphate groups | Essential for ATP synthesis and energy transfer |

| Tenofovir | Phosphonate nucleotide | Antiretroviral medication used against HIV |

| Adenosine, 5'-deoxy-5'-phosphono- | Phosphonate at 5' position | Enhanced stability; potential for prolonged therapeutic action |

Case Studies

Several studies have investigated the biological effects of adenosine analogs similar to adenosine, 5'-deoxy-5'-phosphono-. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.